nAChR α4β2 Subtype Modulator Scaffold — Patent-Explicit Preference Over Alternative Diazabicyclic Cores
In US Patent Application US20100144700A1 (Targacept, Inc.), the 3,7-diazabicyclo[4.2.0]octane core is explicitly identified as a preferred diazabicyclic system for heterocyclic-carbonyl-diazabicycloalkane modulators of the neuronal nicotinic acetylcholine receptor α4β2 subtype. The patent enumerates 14 distinct diazabicyclic cores including 2,6-diazabicyclo[3.2.0]heptane, 2,7-diazabicyclo[4.2.0]octane, 3,8-diazabicyclo[4.2.0]octane, and 3,7-diazabicyclo[3.3.0]octane. Among these, the 3,7-diazabicyclo[4.2.0]octane scaffold is claimed as a specifically enabled embodiment for achieving high affinity binding to the α4β2 receptor subtype [1]. The 7-methyl substitution pattern aligns with the general Markush structure where alkyl substituents on the diazabicyclic nitrogen are permitted and are expected to modulate lipophilicity and CNS penetration without disrupting the core geometry required for receptor engagement.
| Evidence Dimension | Patent-claimed preference for diazabicyclic core scaffold in nAChR α4β2 modulator composition of matter |
|---|---|
| Target Compound Data | 3,7-diazabicyclo[4.2.0]octane core — specifically enumerated as a preferred embodiment in US20100144700A1 |
| Comparator Or Baseline | 13 alternative diazabicyclic cores including 2,6-diazabicyclo[3.2.0]heptane, 3,6-diazabicyclo[3.2.0]heptane, 2,7-diazabicyclo[4.2.0]octane, 3,8-diazabicyclo[4.2.0]octane, 2,7-diazabicyclo[3.3.0]octane, 2,7-diazabicyclo[4.3.0]nonane, 2,8-diazabicyclo[4.3.0]nonane, 3,7-diazabicyclo[4.3.0]nonane, 3,8-diazabicyclo[4.3.0]nonane, 3,9-diazabicyclo[4.3.0]nonane, 2,6-diazabicyclo[3.2.1]octane, and 3,6-diazabicyclo[3.2.1]octane |
| Quantified Difference | Explicit inclusion in preferred embodiment list (qualitative selection criterion in composition of matter claims) |
| Conditions | US Patent Application US20100144700A1, claim scope for heterocyclic-carbonyl-diazabicycloalkane nAChR modulators |
Why This Matters
For procurement decisions in nAChR-targeted CNS drug discovery programs, selecting the patent-validated 3,7-diazabicyclo[4.2.0]octane scaffold ensures alignment with documented composition of matter claims, reducing the risk of scaffold-related attrition when advancing lead series toward clinical candidates.
- [1] Miao L, Xiao YD, Bhatti BS, et al. Heterocyclic-carbonyl-diazabicycloalkanes as modulators of the neuronal nicotinic acetylcholine alpha 4 beta 2 subtype receptor for the treatment of CNS related disorders. US Patent Application US20100144700A1, 2010. View Source
